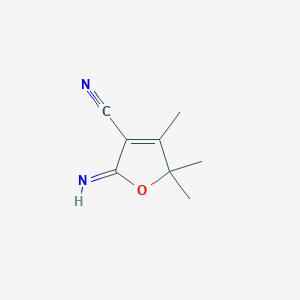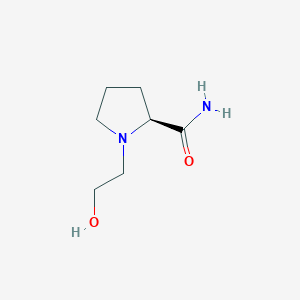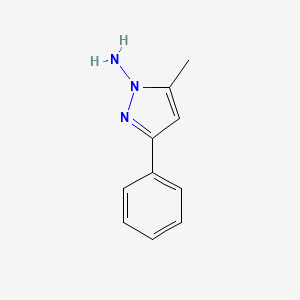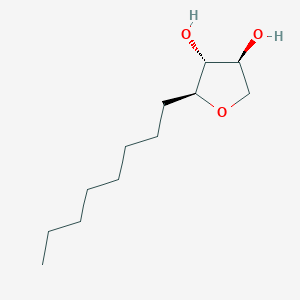![molecular formula C18H22N2O4 B12892454 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-69-8](/img/structure/B12892454.png)
2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its role in inhibiting chitin synthesis .
Vorbereitungsmethoden
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide typically involves several steps. One common method includes the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then reacted with appropriate reagents to introduce the isoxazole ring and the cyclopentyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to enzymes involved in the synthesis of chitin, thereby preventing the formation of this essential component in the exoskeleton of insects . This disruption leads to the inhibition of insect growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:
Diflubenzuron: A well-known insecticide that also inhibits chitin synthesis.
Triflumuron: Another insecticide with a similar mode of action.
Perfluron: A compound with structural similarities and similar biological activities.
The uniqueness of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82558-69-8 |
|---|---|
Molekularformel |
C18H22N2O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-18(9-4-5-10-18)14-11-15(24-20-14)19-17(21)16-12(22-2)7-6-8-13(16)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
PVVDQHNENYPAOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)


![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)



![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)

![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)

